molecular formula C17H21N5O2 B7154819 N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B7154819
M. Wt: 327.4 g/mol
InChI Key: CSGBRBCRWXBIAG-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-13(22-12-18-11-19-22)16(23)20-15-8-5-9-21(17(15)24)10-14-6-3-2-4-7-14/h2-4,6-7,11-13,15H,5,8-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBRBCRWXBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1=O)CC2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzyl group: Benzylation of the piperidine ring is usually carried out using benzyl halides in the presence of a base.

    Oxidation: The piperidine ring is oxidized to introduce the oxo group.

    Attachment of the triazole ring: This step involves the formation of a triazole ring through a cycloaddition reaction, often using azides and alkynes.

    Formation of the amide bond: The final step involves coupling the triazole-containing intermediate with a suitable carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The benzyl and triazole groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including its potential as a drug candidate.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

N-(1-benzyl-2-oxopiperidin-3-yl)-2-(1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the triazole ring, in particular, may enhance its binding affinity to certain molecular targets and improve its metabolic stability.

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